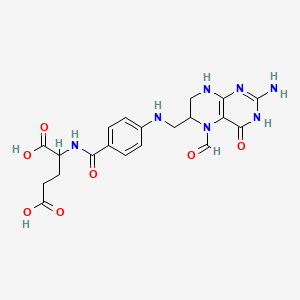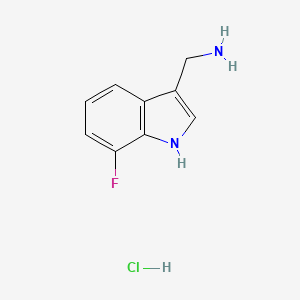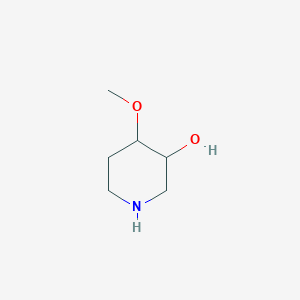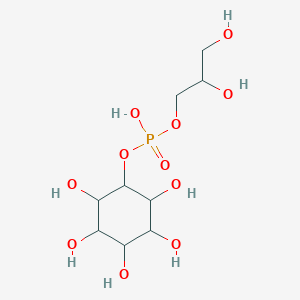![molecular formula C17H14ClF2NO2 B12288914 N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide](/img/structure/B12288914.png)
N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(4-chlorophényl)-1,1-diméthyl-2-oxoéthyl]-2,6-difluorobenzamide est un composé organique synthétique qui a suscité l’intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par la présence d’un groupe chlorophényle, d’un fragment de difluorobenzamide et d’une liaison diméthyl-oxoéthyle. Sa structure unique le rend apte à une variété de réactions chimiques et d’applications, ce qui en fait un sujet d’étude précieux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(4-chlorophényl)-1,1-diméthyl-2-oxoéthyl]-2,6-difluorobenzamide implique généralement la réaction du chlorure de 4-chlorobenzoyle avec la 2,6-difluoroaniline en présence d’une base telle que la triéthylamine. La réaction est effectuée dans un solvant organique comme le dichlorométhane à une température contrôlée pour assurer la formation du produit souhaité. Le produit intermédiaire est ensuite soumis à d’autres réactions pour introduire le groupe diméthyl-oxoéthyle, souvent en utilisant des réactifs comme le sulfate de diméthyle ou l’iodure de méthyle dans des conditions basiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir du N-[2-(4-chlorophényl)-1,1-diméthyl-2-oxoéthyl]-2,6-difluorobenzamide de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2-(4-chlorophényl)-1,1-diméthyl-2-oxoéthyl]-2,6-difluorobenzamide subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction à l’aide d’agents comme l’hydrure de lithium et d’aluminium peuvent convertir le composé en alcools ou en amines.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Nucléophiles : Ammoniac, amines, thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent donner lieu à une variété de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le N-[2-(4-chlorophényl)-1,1-diméthyl-2-oxoéthyl]-2,6-difluorobenzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action du N-[2-(4-chlorophényl)-1,1-diméthyl-2-oxoéthyl]-2,6-difluorobenzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Par exemple, il peut agir comme un inhibiteur de kinases ou de protéases spécifiques, perturbant les voies de signalisation cellulaire et conduisant à la mort cellulaire dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-chlorophényl)-1,2-phénylènediamine : Partage le groupe chlorophényle mais diffère du reste de la structure.
2-(4-chlorophényl)-quinazolin-4(3H)-one : Contient un groupe chlorophényle et un cycle quinazoline.
N-[5-(4-chlorophényl)-1,3,4-oxadiazol-2-yl]-(nitrohétéroaryl)carboxamides : Comprend un groupe chlorophényle et un cycle oxadiazole
Unicité
Le N-[2-(4-chlorophényl)-1,1-diméthyl-2-oxoéthyl]-2,6-difluorobenzamide est unique en raison de sa combinaison d’un groupe chlorophényle, d’un fragment de difluorobenzamide et d’une liaison diméthyl-oxoéthyle. Cette structure unique lui permet de participer à une variété de réactions chimiques et d’exhiber des activités biologiques diverses, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Formule moléculaire |
C17H14ClF2NO2 |
|---|---|
Poids moléculaire |
337.7 g/mol |
Nom IUPAC |
N-[1-(4-chlorophenyl)-2-methyl-1-oxopropan-2-yl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C17H14ClF2NO2/c1-17(2,15(22)10-6-8-11(18)9-7-10)21-16(23)14-12(19)4-3-5-13(14)20/h3-9H,1-2H3,(H,21,23) |
Clé InChI |
HAHNJMYZLDGLLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


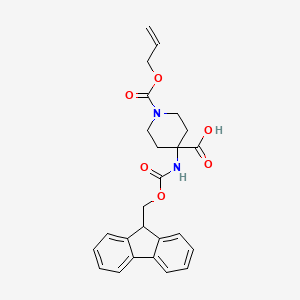
![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)
![N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)formamide](/img/structure/B12288846.png)

![[6,7-diacetyloxy-2-[[7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12288857.png)

